3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a versatile compound with a unique structure that allows for diverse applications in scientific research. This compound is used in various fields, including drug development, material science, and biological studies.
Preparation Methods
The synthesis of 3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multiple steps. One common method includes the esterification of 4-{[(4-chlorobenzoyl)carbamothioyl]amino}benzoic acid with methanol in the presence of concentrated sulfuric acid . This reaction is typically carried out under reflux conditions for about 60 minutes, followed by precipitation in icy water to obtain the desired product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid for esterification and other organic solvents for different types of reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is widely used in scientific research. Its applications span across chemistry, biology, medicine, and industry. In drug development, it serves as a precursor for various pharmaceutical compounds. In material science, it is used to create new materials with unique properties. In biological studies, it helps in understanding the interactions between different biomolecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, similar compounds like fenofibrate act as peroxisome proliferator-activated receptor alpha (PPARα) activators, which help in lowering LDL-C, total cholesterol, triglycerides, and Apo B while increasing HDL-C . The exact mechanism for 3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one would involve similar pathways and molecular targets.
Comparison with Similar Compounds
Similar compounds include fenofibrate, which is also a peroxisome proliferator-activated receptor alpha (PPARα) activator . What sets 3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one apart is its unique structure that allows for a broader range of applications in scientific research. Other similar compounds include bezafibrate and clofibrate, which are also used in lipid regulation .
Properties
IUPAC Name |
3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6-phenylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-21-18(24)17-14(11-15(26-17)13-7-3-2-4-8-13)20-19(21)25-12-16(23)22-9-5-6-10-22/h2-4,7-8,11H,5-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNSEWYUCVYPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.